2-Ethyl-3-methylbutanoic acid

Description

Significance of Branched-Chain Fatty Acids in Contemporary Research

Branched-chain fatty acids (BCFAs) are a class of primarily saturated fatty acids characterized by one or more methyl groups on their carbon chains. mdpi.com In recent years, particularly since the turn of the 21st century, research interest in BCFAs has surged, revealing their diverse and significant physiological roles. dellait.com These compounds are now recognized as important bioactive molecules found in dairy products, ruminant meat, and fermented foods. oup.commdpi.com

Contemporary research has illuminated the multifaceted functions of BCFAs, extending beyond simple dietary components. dellait.com Studies have demonstrated their involvement in regulating gut health, modulating the immune system, and influencing metabolic pathways. oup.comnih.gov For instance, BCFAs can impact the composition of the gut microbiota, which in turn affects host metabolism and inflammatory responses. oup.com In the context of metabolic health, research has shown that serum levels of BCFAs are sometimes negatively correlated with features of metabolic syndrome, such as inflammation and insulin (B600854) resistance in obese individuals. oup.com

Furthermore, BCFAs have been investigated for their potential anti-inflammatory and anti-cancer properties. oup.commdpi.com They have been shown to reduce the expression of certain pro-inflammatory factors and may play a role in preventing conditions like necrotizing enterocolitis in newborns. oup.com The unique structures of BCFAs allow them to influence the fluidity of cell membranes and participate in various metabolic reactions, underscoring their growing importance in chemical and biological research. dellait.comnih.gov

Overview of 2-Ethyl-3-methylbutanoic Acid: Structural Context and Research Relevance

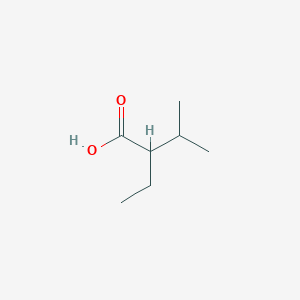

This compound is a branched-chain carboxylic acid with the chemical formula C₇H₁₄O₂. nih.gov Its structure features a four-carbon butanoic acid backbone with an ethyl group attached to the second carbon (alpha-carbon) and a methyl group on the third carbon (beta-carbon). This specific arrangement of alkyl branches distinguishes it from other short-chain fatty acids and influences its chemical properties and biological interactions.

The research relevance of this compound is primarily centered on its role as a flavor compound and its utility in organic synthesis. biosynth.comaskfilo.com It is recognized for contributing to the aromatic profile of certain fermented products. dynamicpapers.com As a carboxylic acid, it can undergo typical reactions such as esterification, reduction, and amidation, making it a potential building block for creating more complex molecules. Its unique branched structure is a key factor in its reactivity and suitability for specific synthetic chemical pathways.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| CAS Number | 32444-32-9 |

| Synonyms | Butyric acid, 2-ethyl-3-methyl- |

Data sourced from PubChem. nih.gov

Historical Context of this compound Discovery and Initial Characterization

The study of specific volatile fatty acids has often been linked to the analysis of natural products, particularly those derived from fermentation. The identification of individual compounds within complex mixtures has been a driver for advancements in analytical chemistry.

The initial identification of this compound in a natural product was reported in the context of analyzing the composition of rum. A study published in the Journal of Agricultural and Food Chemistry identified it as a new volatile fatty acid found in this fermented beverage. acs.org Its presence in fermented molasses is noted to contribute a distinctive aroma to rum, highlighting its role as a natural flavoring compound. dynamicpapers.com This discovery placed this compound within the group of compounds that define the organoleptic properties of certain foods and beverages. dynamicpapers.comacs.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,2-dimethylpentanoic acid |

| 2-Ethyl-1-butene |

| This compound |

| 3-methyl-2-pentene |

| 3-methoxy-3-methylpentane |

| Boron trifluoride dihydrate |

| Carbon monoxide |

| Isobutyric acid |

| Isocaproic acid |

| Isovaleric acid |

| Methane |

| Methanol |

| Phosphoric acid |

| Sulfuric acid |

| Trachelanthamine |

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(5(2)3)7(8)9/h5-6H,4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCPTWKSNPIJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40449494 | |

| Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32444-32-9 | |

| Record name | 2-ETHYL-3-METHYLBUTANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40449494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Ethyl 3 Methylbutanoic Acid

Established Synthetic Routes to 2-Ethyl-3-methylbutanoic Acid

The synthesis of this compound, a branched-chain carboxylic acid, can be achieved through several established chemical pathways. These routes primarily involve the transformation of precursor molecules through reactions such as nitrile hydrolysis and oxidation.

Synthesis via Halogenated Alkyl Precursors and Nitrile Hydrolysis

A common and effective method for synthesizing this compound involves a two-step process starting from a halogenated alkyl precursor. This process begins with the nucleophilic substitution of a halogen atom by a cyanide group, followed by the hydrolysis of the resulting nitrile.

The initial step requires a 6-carbon halogenoalkane, which, when heated under reflux with an ethanolic solution of sodium cyanide, undergoes a substitution reaction to form a nitrile. askfilo.com This reaction effectively adds a carbon atom to the alkyl chain. The subsequent step involves the acid-catalyzed hydrolysis of the nitrile intermediate. This hydrolysis converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound. askfilo.com A key consideration in this synthesis is the selection of the appropriate 6-carbon halogenoalkane to ensure the formation of the desired branched structure. askfilo.compaper.sc

Hydrolysis of the corresponding nitrile, 2-ethyl-3-methylbutanenitrile, can also be carried out under basic conditions.

Oxidation of 2-Ethyl-3-methylbutanal (B1266178) Precursors

Another significant synthetic route to this compound is the oxidation of its corresponding aldehyde, 2-ethyl-3-methylbutanal. cymitquimica.com This transformation is a fundamental reaction in organic chemistry where the aldehyde functional group is converted to a carboxylic acid.

This oxidation can be achieved using various oxidizing agents. For instance, the oxidation of the related 3-methylbutanal (B7770604) to 3-methylbutanoic acid is a known transformation. researchgate.netvaia.com Similarly, 2-ethyl-3-methylbutanal can be oxidized to produce this compound. cymitquimica.com The choice of oxidizing agent is crucial to ensure high yield and prevent over-oxidation or side reactions. Common oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

A related synthesis involves the oxidation of the primary alcohol, 2-ethyl-3-methylbutan-1-ol. dynamicpapers.com This alcohol can be oxidized to the corresponding carboxylic acid using suitable oxidizing agents. dynamicpapers.com

Derivatization Chemistry of this compound

As a carboxylic acid, this compound can undergo a variety of derivatization reactions to form esters, amides, and anhydrides, among other functional groups. These transformations are crucial for modifying its chemical properties and for its application in various fields.

Esterification Reactions and Ethyl Ester Synthesis

Esterification is a key reaction of this compound, most commonly leading to the synthesis of its ethyl ester, ethyl 2-ethyl-3-methylbutanoate. evitachem.com This reaction is typically performed by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst, a process known as Fischer esterification. vulcanchem.com

Early synthetic attempts for this esterification reported yields below 30%. vulcanchem.com However, the rate of esterification of this compound is noted to be significantly higher than that of more sterically hindered acids like 2,2-diethylbutanoic acid. The ethyl ester, ethyl 2-ethyl-3-methylbutanoate, is recognized for its fruity odor. evitachem.com

| Reactants | Product | Reaction Type | Key Features |

| This compound, Ethanol | Ethyl 2-ethyl-3-methylbutanoate | Fischer Esterification | Acid-catalyzed reaction. vulcanchem.com |

| This compound, Alcohol | Ester | General Esterification | Can be performed with various alcohols. |

Formation of Other Carboxylic Acid Derivatives (e.g., Amides, Anhydrides)

Beyond esters, this compound can be converted into other important carboxylic acid derivatives such as amides and anhydrides.

Amide Formation: The synthesis of amides from this compound typically involves reaction with an amine. This conversion often requires the activation of the carboxylic acid, for example, by converting it to a more reactive species like an acid chloride. wikipedia.org Common coupling reagents used for amide bond formation include dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These reagents facilitate the reaction between the carboxylic acid and the amine to form the amide bond with high yields. fishersci.itnih.gov The use of biocatalysts, such as lipases, has also emerged as a greener alternative for amide synthesis. researchgate.net

Anhydride (B1165640) Formation: The formation of an acid anhydride from this compound can be achieved through various methods. A common approach involves the reaction of the carboxylic acid with a dehydrating agent or by reacting the corresponding acid chloride with a carboxylate salt. wikipedia.org

| Derivative | General Method of Formation | Common Reagents |

| Amides | Reaction with an amine, often with an activating agent. fishersci.it | DCC, EDC, HATU, Amines. fishersci.itnih.gov |

| Anhydrides | Dehydration of the carboxylic acid or reaction of an acid chloride with a carboxylate. wikipedia.org | Dehydrating agents. |

| Acid Chlorides | Reaction with a chlorinating agent. wikipedia.org | Thionyl chloride (SOCl₂), Oxalyl chloride. |

Reaction Mechanisms and Pathways Involving this compound

The chemical reactivity of this compound is governed by the carboxylic acid functional group. As a typical carboxylic acid, it can donate a proton (H+) to form a carboxylate anion, which is a key step in many of its reactions.

The mechanism of esterification under acidic conditions (Fischer esterification) involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester.

In amide formation using carbodiimide (B86325) coupling agents like DCC or EDC, the carboxylic acid first reacts with the carbodiimide to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then readily attacked by the amine nucleophile to form the amide, with the carbodiimide being converted to a urea (B33335) byproduct. fishersci.it

The synthesis via nitrile hydrolysis proceeds through the protonation of the nitrile nitrogen, followed by the nucleophilic attack of water on the carbon atom of the nitrile group. A series of proton transfers and tautomerization steps lead to the formation of a primary amide, which is then further hydrolyzed under the reaction conditions to the carboxylic acid and ammonia.

The oxidation of the aldehyde precursor , 2-ethyl-3-methylbutanal, to the carboxylic acid typically involves the formation of a hydrate (B1144303) intermediate upon addition of water to the aldehyde. This hydrate is then oxidized by the oxidizing agent to the carboxylic acid.

Oxidative Processes

The synthesis of this compound can be effectively achieved through the oxidation of its corresponding primary alcohol, 2-ethyl-3-methylbutan-1-ol. This transformation is a standard method in organic chemistry for preparing carboxylic acids from primary alcohols. The process involves the use of strong oxidizing agents. For instance, a sample of this compound can be prepared in a laboratory setting by oxidizing 2-ethyl-3-methylbutan-1-ol. dynamicpapers.com Common oxidizing agents for this type of conversion include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). When using an acidified solution of potassium manganate(VII), a distinct color change from purple to colorless is observed as the reaction proceeds. dynamicpapers.com

As a carboxylic acid, this compound can itself undergo further oxidation under harsh conditions, typically yielding carbon dioxide and water as the final products.

| Starting Material | Oxidizing Agent(s) | Product | Observable Change |

| 2-Ethyl-3-methylbutan-1-ol | Hot, concentrated, acidified potassium manganate(VII) | This compound | Color change from purple to colorless dynamicpapers.com |

| 2-Ethyl-3-methylbutan-1-ol | Potassium permanganate or Chromium trioxide | This compound | - |

Nucleophilic Substitution Reactions

This compound can be synthesized via a pathway that involves a key nucleophilic substitution step. This method starts with a halogenoalkane containing six carbon atoms, such as 1-chloro-2-ethyl-3-methylbutane. askfilo.com The halogenoalkane is heated under reflux with an ethanolic solution of sodium cyanide. askfilo.com In this SN2 reaction, the cyanide ion (CN⁻) acts as a nucleophile, displacing the halide to form 2-ethyl-3-methylbutanenitrile. The subsequent step involves the acid-catalyzed hydrolysis of the nitrile group, which converts it into a carboxylic acid, yielding the final product, this compound. askfilo.com

The carboxylic acid group of this compound is itself susceptible to nucleophilic acyl substitution reactions. These reactions are fundamental to its chemical reactivity, allowing for the formation of various derivatives.

Esterification: In the presence of an acid catalyst, this compound can react with an alcohol, such as ethanol, to form the corresponding ester. vulcanchem.com This reversible reaction, known as Fischer esterification, involves the substitution of the hydroxyl (-OH) group of the acid with the alkoxy (-OR) group from the alcohol. libretexts.org

Amidation: The acid can react with primary or secondary amines to form amides. This direct reaction can be challenging because the basic amine can deprotonate the carboxylic acid to form a highly unreactive carboxylate salt. libretexts.org To facilitate the reaction, coupling agents like dicyclohexylcarbodiimide (DCC) are often used. DCC activates the carboxylic acid by converting the hydroxyl group into a better leaving group, which is then readily displaced by the amine nucleophile. libretexts.org

| Reaction Type | Starting Materials | Key Reagents/Conditions | Product(s) |

| Nitrile Synthesis & Hydrolysis | 1-Chloro-2-ethyl-3-methylbutane | 1. Ethanolic Sodium Cyanide (NaCN), Reflux2. Concentrated HCl or H₂SO₄, Reflux | This compound |

| Fischer Esterification | This compound, Alcohol (e.g., Ethanol) | Acid catalyst (e.g., H₂SO₄) | Ethyl 2-ethyl-3-methylbutanoate, Water |

| Amidation | This compound, Amine | Coupling agent (e.g., DCC) libretexts.org | N-substituted 2-ethyl-3-methylbutanamide |

Advanced Synthetic Strategies and Future Directions in this compound Production

While classical methods provide viable routes to this compound, research into more advanced and efficient strategies is ongoing, particularly for structurally similar branched-chain carboxylic acids. One such advanced industrial method is olefin carbonylation, often referred to as the Koch reaction. This strategy has been extensively developed for the synthesis of isomers like 2-ethyl-2-methylbutanoic acid. The process involves the reaction of an olefin precursor, such as 3-methyl-2-pentene or 2-ethyl-1-butene, with carbon monoxide under high pressure and in the presence of a strong acid catalyst. google.com A significant challenge in this approach is obtaining a pure olefin feed, as the presence of other C6 isomers can lead to a complex mixture of neoacids that are very difficult to separate. google.com The development of catalytic systems, such as those based on titanium or zirconium for ethylene (B1197577) trimerization, aims to produce the required olefin precursors with high purity. google.com Adapting these high-yield carbonylation technologies could represent a future direction for the large-scale, economical production of this compound.

A major future direction in the synthesis of complex organic molecules, including chiral carboxylic acids, lies in biocatalysis and metabolic engineering. This compound possesses two chiral centers, meaning it can exist in multiple stereoisomeric forms. dynamicpapers.com The synthesis of single, optically pure enantiomers is of high value, and enzymatic methods are exceptionally suited for this purpose. Chemoenzymatic strategies, such as the lipase-catalyzed kinetic resolution of racemic esters, are powerful tools for separating enantiomers and have been successfully applied to related compounds like 2-methylbutanoic acid. google.com

Furthermore, the identification of this compound in fermented products and its role as a plant cell-active compound suggest the existence of natural biosynthetic pathways. biosynth.comcymitquimica.comacs.org Future research may focus on "reverse pathway engineering," where computational tools are used to predict and construct microbial synthesis routes. researchgate.net By identifying and engineering enzymes such as keto-acid dehydrogenases or monooxygenases from various organisms, it may become possible to develop sustainable, whole-cell biocatalytic systems for the production of this compound and its specific stereoisomers from simple feedstocks. researchgate.net

Stereochemical Investigations of 2 Ethyl 3 Methylbutanoic Acid and Its Derivatives

Chirality Assessment and Enantiomeric Forms of 2-Ethyl-3-methylbutanoic Acid

This compound possesses two chiral centers, at the C2 and C3 positions. The presence of these two stereocenters means that the molecule can exist as four distinct stereoisomers. These stereoisomers consist of two pairs of enantiomers. The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between the (2R,3R) and (2R,3S) or (2S,3R) isomers is diastereomeric.

(2R,3R)

(2S,3S)

(2R,3S)

(2S,3R)

Each of these stereoisomers has identical physical properties, such as boiling point and density, with the exception of their interaction with plane-polarized light, where enantiomers rotate the light in equal but opposite directions. However, their interactions with other chiral molecules, such as enzymes and receptors in biological systems, can differ significantly.

Enantioselective Synthesis Approaches for this compound and its Derivatives

The synthesis of specific stereoisomers of this compound and its derivatives is a significant challenge that requires precise control over the formation of the two chiral centers. Several enantioselective synthesis strategies can be employed to achieve this.

One common approach is asymmetric hydrogenation . For instance, a related compound, 2-methylbutanoic acid, can be synthesized in its enantiomerically pure forms by the asymmetric hydrogenation of tiglic acid using a ruthenium-BINAP catalyst wikipedia.org. A similar strategy could be adapted for the synthesis of this compound precursors.

Kinetic resolution is another powerful technique. This method involves the use of a chiral catalyst or enzyme that reacts at different rates with the enantiomers of a racemic mixture, allowing for the separation of one enantiomer. For example, the kinetic resolution of racemic 2-aryloxypropanoic acids has been effectively achieved through enantioselective esterification using a chiral acyl-transfer catalyst clockss.org. Lipases are also commonly used for the kinetic resolution of chiral acids and their esters due to their stereoselectivity. For instance, the resolution of 2-methylbutyric acid has been investigated using microbial and enzymatic methods researchgate.netresearchgate.net. A specific synthesis for [3-²H]-2R,3S-2-methylbutanoic acid has also been reported, highlighting the possibility of creating isotopically labeled, stereochemically pure compounds for metabolic studies researchgate.net.

Chemoenzymatic methods offer a versatile approach to obtaining all possible stereoisomers of a chiral molecule. For example, a chemoenzymatic methodology has been developed to access all four stereoisomers of ethyl 2,3-dihydroxy-2-methylbutyrate, a related compound with two chiral centers. This process involves a combination of enzymatic reductions and kinetic resolutions to selectively produce each stereoisomer.

| Synthesis Approach | Description | Example Application (Related Compounds) |

| Asymmetric Hydrogenation | Utilizes a chiral catalyst to stereoselectively add hydrogen across a double bond, creating a chiral center. | Synthesis of enantiomers of 2-methylbutanoic acid from tiglic acid using a Ru-BINAP catalyst. wikipedia.org |

| Kinetic Resolution | Employs a chiral catalyst or enzyme to selectively react with one enantiomer in a racemic mixture, allowing for their separation. | Resolution of racemic 2-aryloxypropanoic acids via enantioselective esterification. clockss.org Microbial resolution of 2-methylbutyric acid. researchgate.net |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps to achieve high stereoselectivity in the synthesis of all possible stereoisomers. | Access to all four stereoisomers of ethyl 2,3-dihydroxy-2-methylbutyrate. |

Chromatographic Separation and Chiral Recognition of Stereoisomers

The separation and analysis of the stereoisomers of this compound are crucial for their characterization and for studying their individual properties. Chiral gas chromatography (GC) is a widely used and effective technique for this purpose.

This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation in the chromatographic column. Modified cyclodextrins, such as permethylated β-cyclodextrin, are common CSPs for the separation of chiral volatiles. For instance, a CP-Chirasil-Dex CB stationary phase, which is a modified β-cyclodextrin, has been successfully used for the enantiomeric separation of various chiral compounds, including esters of 2-methylbutanoic acid bibliotekanauki.pl. The separation mechanism relies on the formation of transient diastereomeric complexes between the stereoisomers and the chiral stationary phase, with the stability of these complexes differing for each enantiomer, resulting in different retention times.

The efficiency of the separation can be influenced by several factors, including the type of cyclodextrin (B1172386) derivative used, the column temperature, and the chemical nature of the analyte. For carboxylic acids like this compound, derivatization to their corresponding esters (e.g., methyl or ethyl esters) is often performed prior to GC analysis to improve their volatility and chromatographic behavior.

| Chromatographic Technique | Stationary Phase Example | Principle of Separation | Application Example (Related Compounds) |

| Chiral Gas Chromatography (GC) | Modified β-cyclodextrins (e.g., CP-Chirasil-Dex CB) | Differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. | Enantiomeric separation of ethyl 2-methylbutanoate and other chiral flavor compounds. bibliotekanauki.pl |

Impact of Stereochemistry on Biological Activity and Sensory Profiles

The stereochemistry of a molecule can have a profound impact on its interaction with biological systems, as enzymes and receptors are themselves chiral. This often leads to different biological activities and sensory properties among stereoisomers.

While specific data for the stereoisomers of this compound are limited, the sensory profiles of closely related chiral carboxylic acids provide strong evidence for the importance of stereochemistry. A prominent example is 2-methylbutanoic acid, whose enantiomers possess dramatically different odors. The (S)-enantiomer is described as having a pleasant, fruity, and sweet aroma, while the (R)-enantiomer has a pungent, cheesy, and sweaty odor wikipedia.org.

Similarly, the enantiomers of ethyl 2-hydroxy-3-methylbutanoate, a derivative of a related acid, also exhibit distinct sensory characteristics. The (R)-enantiomer is described as having a "heavier fruity odor," whereas the (S)-form is characterized by "red fruits," "pineapple," and "green apple" notes oeno-one.eu. These differences in odor perception are due to the specific interactions of each enantiomer with the chiral olfactory receptors in the nose.

Given these examples, it is highly probable that the four stereoisomers of this compound also possess distinct sensory profiles, which could range from fruity and sweet to cheesy and pungent. The specific odor characteristics of each stereoisomer would need to be determined through sensory evaluation of the separated, pure compounds.

The biological activity of this compound stereoisomers is also expected to differ. Chirality plays a critical role in the pharmacological activity of many drugs, where one enantiomer may be therapeutically active while the other is inactive or even has undesirable side effects. Although no specific biological activity data for the individual stereoisomers of this compound are readily available, it is a crucial area for future investigation, particularly if the compound is considered for applications in the food, fragrance, or pharmaceutical industries.

| Compound | Stereoisomer | Reported Sensory Profile |

| 2-Methylbutanoic Acid | (S)-enantiomer | Pleasant, fruity, sweet wikipedia.org |

| (R)-enantiomer | Pungent, cheesy, sweaty wikipedia.org | |

| Ethyl 2-hydroxy-3-methylbutanoate | (R)-enantiomer | Heavier fruity odor oeno-one.eu |

| (S)-enantiomer | Red fruits, pineapple, green apple oeno-one.eu |

Biological Roles and Metabolic Pathways of 2 Ethyl 3 Methylbutanoic Acid

Occurrence and Natural Distribution

2-Ethyl-3-methylbutanoic acid is primarily found in environments rich in microbial activity, particularly in the fermentation of sugar-rich substrates. Its natural distribution is closely linked to the metabolic processes of certain microorganisms.

Presence in Fermented Products (e.g., Rum, Molasses)

This compound is a known constituent of fermented molasses and is recognized for imparting a characteristic aroma to rum. dynamicpapers.com The fermentation of sugars present in molasses by various bacteria and molds leads to the production of a diverse array of organic compounds, including this compound. dynamicpapers.com Its concentration and impact on the final product can vary depending on the specific fermentation conditions and the microorganisms involved. One study has indicated that 3-methylbutyric acid, a compound found in molasses, is a likely precursor to 2-ethyl-3-methylbutyric acid in rum. lsu.edu

Formation and Role in Flavor Chemistry

The formation of this compound is a result of microbial metabolism, specifically through the biosynthesis of branched-chain fatty acids. This process often starts with amino acids such as valine, leucine, and isoleucine, which are converted into α-keto acids. These α-keto acids are then decarboxylated to produce primers for branched-chain fatty acid synthesis. wikipedia.org The elongation of these primers, using malonyl-CoA as a chain extender, leads to the formation of various branched-chain fatty acids, including this compound. wikipedia.org

In the context of flavor chemistry, this compound contributes to the complex aroma profiles of fermented beverages. While specific odor and flavor descriptions for the pure compound are not extensively detailed in readily available literature, its presence is associated with the distinctive aroma of rum. dynamicpapers.com Carboxylic acids, in general, can be inhibitory to microbes at high concentrations, a property that is sometimes utilized in food preservation. researchgate.net

Biological Activity and Cellular Interactions

Emerging information suggests that this compound possesses biological activities that extend to the cellular level, including interactions with plant cells and potential enzymatic and receptor-mediated effects.

Plant Cell Activity and Alkylating Properties

This compound is described as a plant cell-active compound. biosynth.com It is also categorized as belonging to the group of alkylating agents. biosynth.com Alkylating agents are reactive chemicals that can introduce alkyl groups into other molecules. frontiersin.org In biological systems, this can lead to the modification of nucleophilic sites on molecules like DNA and proteins, potentially causing cytotoxicity, particularly in rapidly dividing cells. frontiersin.orgresearchgate.net However, specific research detailing the mechanisms of this compound's activity in plant cells and the specifics of its alkylating properties are not extensively documented in the available literature.

Role as an Acetaldehyde (B116499) Analogue

The compound has been identified as an acetaldehyde analogue. biosynth.com Acetaldehyde is a highly reactive and toxic metabolite of ethanol (B145695), known to form adducts with DNA and proteins, which can lead to cellular damage. nih.govnisr.or.jp The structural or functional similarity of this compound to acetaldehyde that warrants this classification is not fully elucidated in the provided sources, but it suggests a potential for similar biological interactions.

Interactions with Enzymes and Receptors

While direct evidence of this compound interacting with specific enzymes and receptors is limited, its nature as a short-chain fatty acid (SCFA) suggests potential interactions with SCFA receptors. SCFAs are known to activate G protein-coupled receptors (GPCRs) such as FFAR2 and FFAR3, which are involved in a variety of physiological processes, including the regulation of inflammation and metabolism. nih.govfrontiersin.orgmdpi.comnih.gov Carboxylic acids can also act as enzyme inhibitors, with their potency often related to their molecular structure. nih.govnih.gov For instance, some carboxylic acid derivatives have been developed as inhibitors for enzymes like SIRT5. nih.gov Given its structural class, it is plausible that this compound could interact with such biological targets, but specific research on these interactions is needed for confirmation.

Metabolic Precursor Roles

Involvement in Biosynthesis Pathways (e.g., Trachelanthamine, Valine)

Current scientific literature does not provide significant evidence to support a direct precursor role for this compound in the biosynthesis of the pyrrolizidine (B1209537) alkaloid Trachelanthamine or the proteinogenic amino acid Valine.

The biosynthesis of Valine is a well-established pathway in plants and microorganisms, beginning with pyruvic acid. nih.gov The pathway involves a series of enzymatic steps to construct the branched carbon skeleton and introduce the amino group. Key intermediates in this pathway include α-acetolactate, 2,3-dihydroxy-isovalerate, and α-ketoisovalerate. researchgate.net The systematic name for Valine is 2-amino-3-methylbutanoic acid, which is structurally different from this compound. researchgate.net The established biosynthetic route to Valine does not involve this compound as an intermediate or precursor.

| Enzyme | Function |

|---|---|

| Acetolactate synthase | Catalyzes the initial step from pyruvate. nih.gov |

| Acetohydroxy acid isomeroreductase | Converts 2-acetolactate (B3167203) to 2,3-dihydroxy-isovalerate. nih.govresearchgate.net |

| Dihydroxyacid dehydratase | Catalyzes the formation of α-ketoisovalerate. nih.gov |

| Valine aminotransferase | Transfers an amino group to form Valine. nih.gov |

Formation from Amino Acid Degradation Pathways via Aldehyde Intermediates

This compound is structurally related to the branched-chain amino acid isoleucine, and its formation is plausibly linked to the catabolism of this essential amino acid. The degradation of branched-chain amino acids is a fundamental metabolic process that occurs across many organisms.

The catabolic pathway for isoleucine typically begins with a transamination reaction to remove the amino group, yielding an α-keto acid, specifically α-keto-β-methylvaleric acid. This is followed by an oxidative decarboxylation step, catalyzed by the branched-chain α-keto acid dehydrogenase complex, which removes a carbon atom as CO2 and produces an acyl-CoA derivative. This process can also lead to the formation of aldehyde intermediates. For instance, the catabolism of amino acids can proceed via the Ehrlich pathway, which involves the conversion of the α-keto acid to an aldehyde with one fewer carbon atom. This aldehyde can then be oxidized to form a carboxylic acid.

In the context of isoleucine, this would produce 2-methylbutanal, which is subsequently oxidized to 2-methylbutanoic acid. While this is a closely related compound, the formation of this compound would necessitate a different or modified catabolic route. In certain metabolic disorders or alternative pathways where the typical degradation of isoleucine is impaired, a buildup of intermediates can occur. These intermediates can then be shunted into other metabolic routes, potentially leading to the formation of atypical acids like 2-ethylhydracrylic acid through the action of valine catabolic enzymes. nih.gov This demonstrates that alternative processing of isoleucine-derived intermediates can lead to a variety of branched-chain acids.

Microbial Biotransformation and Production of this compound

Microbial Utilization and Degradation Processes

Microorganisms possess a vast array of metabolic capabilities, including the ability to utilize and degrade various organic compounds, such as branched-chain fatty acids. While specific studies detailing the microbial degradation of this compound are limited, the general principles of fatty acid metabolism, including β-oxidation, are applicable. Bacteria, particularly certain strains of Mycobacterium, are known for their ability to degrade complex, branched-chain hydrocarbons. This capability suggests that enzymatic machinery exists within the microbial world to break down such chemical structures for use as carbon and energy sources.

The degradation process would likely involve an initial activation of the carboxylic acid to its coenzyme A (CoA) thioester. Following this, a series of enzymatic reactions, analogous to β-oxidation, would progressively shorten the carbon chain. The presence of ethyl and methyl branches on the carbon skeleton presents a challenge to standard β-oxidation enzymes, often requiring specialized isomerases or other enzymes to handle the branching points.

Yeast and Bacterial Contributions to Formation

The formation of branched-chain fatty acids by microorganisms is a well-documented phenomenon, particularly in the context of fermentation. Yeasts and bacteria can produce a variety of volatile and non-volatile compounds from the catabolism of amino acids, which contribute to the flavor and aroma profiles of fermented foods and beverages.

The primary mechanism for this is the Ehrlich pathway, which converts branched-chain amino acids like leucine, isoleucine, and valine into their corresponding higher alcohols, aldehydes, and acids. For example, bacteria are known to produce 3-methylbutanoic acid from the amino acid leucine. chegg.com Similarly, yeasts such as Saccharomyces cerevisiae and Saprochaete suaveolens can metabolize isoleucine to produce 2-methylbutanol and various esters derived from 2-methylbutanoic acid. researchgate.netresearchgate.net

While direct production of this compound by a specific microbial strain is not prominently cited, the established metabolic capabilities of various yeasts and bacteria in processing isoleucine make them likely contributors to its formation in environments rich in amino acids, such as during food fermentation. The specific compounds produced can be influenced by the microbial species, the substrate availability, and the fermentation conditions.

| Microorganism Type | Amino Acid Precursor | Example Products |

|---|---|---|

| Bacteria (General) | Leucine | 3-Methylbutanoic acid chegg.com |

| Yeast (S. suaveolens) | Isoleucine | 2-Methylbutanol, Ethyl tiglate researchgate.net |

| Yeast (S. cerevisiae) | Valine, Leucine, Isoleucine | Isobutanol, Isoamyl alcohol, Acetic acid researchgate.net |

Analytical Methodologies for the Detection and Quantification of 2 Ethyl 3 Methylbutanoic Acid

Chromatographic Techniques for Separation and Identification

Chromatographic methods are fundamental for isolating 2-Ethyl-3-methylbutanoic acid from complex matrices. Gas chromatography and high-performance liquid chromatography are the most commonly utilized techniques, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. The technique separates compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification using mass spectrometry.

For the analysis of carboxylic acids, derivatization is often employed to increase volatility and improve chromatographic peak shape. Common derivatization agents include silylating agents (e.g., BSTFA) or alkylating agents to form corresponding esters. The electron ionization (EI) mass spectra of carboxylic acids and their derivatives exhibit characteristic fragmentation patterns. For short-chain acids, prominent peaks corresponding to the loss of hydroxyl (-OH, M-17) and carboxyl (-COOH, M-45) groups are often observed. libretexts.org The fragmentation of the molecular ion of branched-chain fatty acid methyl esters can provide specific ions that help in identifying the structure and branching points of the molecule. nih.gov

While a specific validated method for this compound is not extensively detailed in the reviewed literature, the general principles of GC-MS analysis of branched-chain fatty acids are well-established. nih.gov A typical GC-MS method would involve a capillary column with a polar stationary phase to achieve good separation of the isomers.

Table 1: Expected Key Mass Fragments for this compound (C7H14O2, MW: 130.18 g/mol ) based on General Fragmentation Patterns of Carboxylic Acids

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Interpretation |

| 130 | [C7H14O2]+• | Molecular Ion (M+) |

| 113 | [C7H13O]+ | Loss of •OH (M-17) |

| 85 | [C4H9CO]+ | Loss of •COOH (M-45) |

| 73 | [C3H5O2]+ | Cleavage at the α-carbon |

| 57 | [C4H9]+ | Alkyl fragment |

| 43 | [C3H7]+ | Isopropyl fragment |

This table is predictive and based on general fragmentation principles for similar carboxylic acids.

High-Performance Liquid Chromatography (HPLC) Applications

High-performance liquid chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. For carboxylic acids like this compound, reverse-phase HPLC is a common approach.

The separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. hplc.eu Detection of underivatized short-chain fatty acids can be challenging due to their lack of a strong chromophore for UV detection. Therefore, detection is often performed at low UV wavelengths (around 210 nm) or by using other detection methods like refractive index (RI) or mass spectrometry (LC-MS). hplc.eu To enhance sensitivity with UV or fluorescence detection, derivatization with a suitable labeling reagent can be employed. unco.edu

While specific HPLC applications for this compound are not detailed in the available literature, methods developed for other short-chain and branched-chain fatty acids can be adapted. The retention time of the compound would depend on its polarity and the specific chromatographic conditions used.

Table 2: General HPLC Conditions for Short-Chain Fatty Acid Analysis

| Parameter | Typical Conditions |

| Column | C18 (Octadecyl silane) |

| Mobile Phase | Acetonitrile/Water with an acid modifier (e.g., phosphoric acid, TFA) |

| Detection | UV at 210 nm or Mass Spectrometry (MS) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

Evaluation of Esterification Rates by GC

Gas chromatography is a valuable technique for monitoring the progress of chemical reactions, such as esterification. A study on the estimation of relative esterification rates of fatty acids utilized this compound as a known compound. dtic.mil The method involves the acid-catalyzed esterification of a mixture of fatty acids in methanol, followed by GC analysis of the resulting methyl esters over time. dtic.mil

The relative esterification rate can be calculated by comparing the rate of ester formation of an unknown acid to that of a known standard acid under the same conditions. In one example, this compound was used as the "known" standard to determine the relative esterification rate of triethylacetic acid. dtic.mil The study highlighted that this GC-based method is a simple and convenient way to obtain reliable estimates of relative esterification rates, which can aid in the identification of unknown fatty acids. dtic.mil

The GC analysis was performed on a stainless steel column packed with 20% diethyleneglycol adipate polyester and 3% phosphoric acid on Gas-Chrom P. The temperature was programmed from 60 to 180°C. dtic.mil

Table 3: Relative Esterification Rate Data for Selected Fatty Acids

| Acid Mixture | Known Acid | Unknown Acid | Relative Esterification Rate |

| Heptanoic acid and this compound | Heptanoic acid | This compound | Data not specified |

| This compound and Triethylacetic acid | This compound | Triethylacetic acid | Slower than the known |

Data adapted from a study on the estimation of relative esterification rates by gas chromatography. dtic.mil

Spectroscopic Characterization Methods

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in a compound. Nuclear magnetic resonance and infrared spectroscopy are key methods for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons in the ethyl and isopropyl groups, as well as the methine proton at the chiral center and the acidic proton of the carboxyl group. The chemical shift of the carboxylic acid proton is typically found in the downfield region of the spectrum (around 10-13 ppm) and can be broad.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a low field (typically 170-185 ppm). The chemical shifts of the other carbon atoms would provide information about their connectivity and proximity to the electron-withdrawing carboxyl group. docbrown.info

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 175-185 |

| CH (α-carbon) | 45-55 |

| CH2 (ethyl) | 25-35 |

| CH3 (ethyl) | 10-15 |

| CH (isopropyl) | 30-40 |

| CH3 (isopropyl) | 15-25 |

This table provides estimated chemical shift ranges based on general principles of ¹³C NMR spectroscopy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Carboxylic acids exhibit several characteristic absorption bands in their IR spectra. vscht.cz

The most prominent feature is a very broad O-H stretching band that typically appears in the region of 3300-2500 cm⁻¹. This broadness is due to the strong hydrogen bonding between carboxylic acid molecules, which exist as dimers in the liquid and solid states. spectroscopyonline.com The C=O stretching vibration of the carbonyl group gives rise to a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹ for saturated aliphatic carboxylic acids. spectroscopyonline.comresearchgate.net Another characteristic absorption is the C-O stretching vibration, which is usually found in the 1320-1210 cm⁻¹ region. spectroscopyonline.com

The IR spectrum of this compound is expected to show these characteristic bands, confirming the presence of the carboxylic acid functional group. The C-H stretching and bending vibrations of the ethyl and isopropyl groups would also be present in the spectrum.

Table 5: Characteristic Infrared Absorption Bands for Carboxylic Acids

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3300 - 2500 | Strong, very broad |

| C-H stretch (alkane) | 3000 - 2850 | Medium to strong |

| C=O stretch | 1725 - 1700 | Strong |

| C-O stretch | 1320 - 1210 | Medium |

| O-H bend (out-of-plane) | 950 - 910 | Medium, broad |

This table is based on general data for carboxylic acids. vscht.czspectroscopyonline.com

Advanced Derivatization Strategies for Enhanced Analysis

Derivatization is a key strategy in the analysis of short-chain fatty acids like this compound, particularly for gas chromatography (GC)-based methods. This chemical modification enhances the analyte's volatility, thermal stability, and chromatographic properties, leading to improved separation and detection.

Several derivatization reagents are employed to convert carboxylic acids into less polar and more volatile esters or silyl esters. Common approaches include:

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used to replace the active hydrogen in the carboxylic acid group with a trimethylsilyl (TMS) group. This process is generally rapid and effective.

Esterification: This is a widely used alkylation method where the carboxylic acid is converted into an ester. This can be achieved using various reagents, including:

Pentafluorobenzyl bromide (PFBBr): This reagent is particularly useful for trace analysis as it introduces an electrophoric group, enhancing detection by electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS).

Boron trifluoride (BF₃) in an alcohol (e.g., methanol or butanol): This classic method effectively forms methyl or butyl esters. The reaction typically requires heating.

Alkyl Chloroformates: Reagents like benzyl chloroformate (BCF) have been successfully used for the derivatization of short-chain fatty acids, offering good reaction efficiency under mild conditions.

The choice of derivatization reagent and reaction conditions is critical and depends on the specific analytical requirements, including the desired sensitivity and the nature of the sample matrix.

Table 1: Comparison of Common Derivatization Reagents for Carboxylic Acid Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages | Considerations |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Rapid reaction, versatile for various functional groups. | Derivatives can be sensitive to moisture. |

| Pentafluorobenzyl bromide (PFBBr) | Pentafluorobenzyl (PFB) ester | Enhances sensitivity for ECD and NCI-MS, suitable for trace analysis. | Reagent is a strong lachrymator and requires careful handling. |

| Boron trifluoride (BF₃) in Methanol/Butanol | Methyl/Butyl ester | Well-established and effective method. | BF₃ and by-products can be harsh on GC columns. |

| Benzyl chloroformate (BCF) | Benzyl ester | Good reaction efficiency under mild conditions. | Can be toxic. |

Quantitative Determination in Complex Biological and Food Matrices

The quantitative analysis of this compound in biological samples (e.g., plasma, feces) and food matrices (e.g., alcoholic beverages) typically involves gas chromatography coupled with mass spectrometry (GC-MS). This technique provides the necessary selectivity and sensitivity for accurate quantification, even at low concentrations.

A typical workflow for the quantitative determination of this compound includes:

Sample Preparation: This is a critical step to isolate the analyte from the complex matrix and minimize interference. Techniques such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are commonly employed. For instance, in the analysis of rum, a new volatile fatty acid, 2-ethyl-3-methylbutyric acid, was identified, highlighting the importance of robust extraction methods for such complex matrices.

Derivatization: As discussed in the previous section, this step is crucial for improving the chromatographic performance of the analyte.

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The separation is achieved on a capillary column with a suitable stationary phase, and the mass spectrometer is used for detection and quantification. The use of selected ion monitoring (SIM) mode can enhance the sensitivity and selectivity of the analysis.

Method Validation: To ensure the reliability of the results, the analytical method must be thoroughly validated. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards over a defined concentration range.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are often assessed through recovery studies and replicate analyses.

Recovery: The efficiency of the extraction process, determined by comparing the amount of analyte measured in a spiked sample to the amount added.

For the quantification of fatty acids in food, internal standards are often used to correct for variations in sample preparation and instrument response. Ethyl esters of fatty acids have been successfully employed as internal standards for the GC-MS quantification of fatty acid methyl esters in food samples.

Table 2: Illustrative Method Validation Parameters for the Quantification of a Short-Chain Fatty Acid in a Food Matrix

| Validation Parameter | Typical Acceptance Criteria | Example Finding |

| Linearity (R²) | > 0.99 | 0.998 |

| Limit of Detection (LOD) | Signal-to-Noise Ratio > 3 | 0.1 µg/mL |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio > 10 | 0.5 µg/mL |

| Accuracy (Recovery %) | 80 - 120% | 95.5% |

| Precision (RSD %) | < 15% | 4.8% |

Applications of 2 Ethyl 3 Methylbutanoic Acid in Specialty Chemistry and Materials Science

Role as a Building Block in Organic Synthesis

As a versatile building block, 2-ethyl-3-methylbutanoic acid is utilized in numerous organic synthesis pathways. Its carboxylic acid group allows it to undergo a range of standard chemical transformations, making it a valuable precursor for more intricate molecules. The branched structure, featuring both ethyl and methyl groups, can impart specific properties such as solubility and unique reactivity patterns in the final products.

The typical reactions that this compound undergoes are characteristic of carboxylic acids and are fundamental to its role as a synthetic building block.

| Reaction Type | Reagents/Conditions | Product Type |

| Esterification | Alcohol, Acid Catalyst (e.g., HCl) | Ester |

| Amidation | Amine | Amide |

| Reduction | Strong Reducing Agents (e.g., LiAlH₄) | Alcohol (2-Ethyl-3-methylbutanol) |

| Oxidation | Strong Oxidizing Agents | Carbon Dioxide and Water |

| Carbonylation | Carbon Monoxide, Acid Catalyst | Neoacid (Industrial Synthesis Method) |

This table summarizes the primary chemical transformations of this compound in organic synthesis.

The compound serves as a starting material or intermediate in the creation of more complex chemical structures. For instance, it can be used in the synthesis of trachelanthamine, a pyrrolizidine (B1209537) alkaloid, where it acts as a skeleton-building agent. biosynth.comcymitquimica.com Its structure is also foundational for creating ligands for metal complexes; related butanoic acid derivatives have been used to synthesize ligands for platinum(IV) complexes, which are being investigated as potential alternatives to conventional platinum-based chemotherapeutics. researchgate.net

In the realm of fine chemicals, this compound is a valuable intermediate. An industrial process for its synthesis involves the carbonylation of olefin precursors like 3-methyl-2-pentene using a strong acid catalyst, which produces the acid in high yield. This efficiency makes it a reliable intermediate for producing other specialty chemicals, including certain herbicides.

Contributions to Flavor and Fragrance Industry

This compound and its derivatives, particularly its esters, play a notable role in the flavor and fragrance sector. The parent acid itself has been identified as a volatile fatty acid found in rum, contributing to its complex aroma profile. acs.org

The esterification of this compound leads to the formation of aromatic compounds with distinct fruity notes. evitachem.com The ethyl ester, in particular, is noted for its characteristic fruity scent and is used in flavor formulations. evitachem.comchemicalbook.com This is consistent with the broader trend of branched-chain acid esters, such as ethyl 2-methylbutanoate and ethyl 3-methylbutanoate, being key contributors to fruity and apple-like aromas in various food products and beverages. nih.govsolubilityofthings.comnih.gov

| Ester Derivative | Formula | Aroma Profile | Application |

| Ethyl 2-ethyl-3-methylbutanoate | C₉H₁₈O₂ | Fruity | Flavoring Agents |

| Ethyl 3-methylbutanoate | C₇H₁₄O₂ | Fruity (Apple/Banana-like) | Flavors and Fragrances |

| Ethyl 2-methylbutanoate | C₇H₁₄O₂ | Fruity (Cantaloupe-like) | Flavoring in Hops |

This table highlights key esters derived from or related to this compound and their role in the flavor industry. evitachem.comchemicalbook.comnih.govsolubilityofthings.com

The acid itself has been investigated for its application as a flavoring agent. Its distinct odor profile contributes to the sensory characteristics of food products where it is used. askfilo.com However, some sources indicate that it is not recommended for direct use in flavor or fragrance applications, suggesting its primary value lies in its role as a precursor to aromatic esters. thegoodscentscompany.com

Potential in Medicinal Chemistry and Pharmaceutical Synthesis

The structural backbone of this compound is of interest in the field of medicinal chemistry. While the acid itself is not a therapeutic agent, its derivatives are considered valuable intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). For example, derivatives like ethyl 2-acetyl-3-methylbutanoate are important for synthesizing ketone-containing APIs.

The broader family of butanoic acid derivatives shows significant versatility in pharmaceutical development. Research into related compounds, such as 2-amino-3-methylbutanoic acid, has led to the synthesis of coordination compounds with chromium(III) and oxovanadium(IV) that exhibit antibacterial activity. scirp.org This highlights the potential of the butanoic acid scaffold in designing new biologically active molecules. scirp.orgontosight.ai

Precursor in Drug Synthesis

This compound serves as a specialized building block in the synthesis of more complex molecules, including those with potential therapeutic value. The unique branched structure of the acid, featuring both ethyl and methyl groups on the butanoic acid backbone, can be a key component in creating novel pharmaceutical compounds. Its utility is highlighted by its role as a precursor in the synthesis of specific alkaloids. For instance, it can be used in the synthesis of trachelanthamine, a pyrrolizidine alkaloid. biosynth.com The availability of this compound for research and pharmaceutical testing underscores its importance as an intermediate in the drug discovery and development process. biosynth.com As a carboxylic acid, it can undergo various chemical transformations such as amidation and esterification, allowing for its incorporation into a wide range of molecular scaffolds.

Development of Pesticides and Antifungal Agents

The molecular structure of this compound and related branched-chain fatty acids has proven valuable in the development of agricultural chemicals, including pesticides and antifungal agents.

For pesticides, particularly herbicides, closely related isomers like 2-ethyl-2-methylbutanoic acid are considered important intermediates. google.com Patents describe the synthesis of this "neoacid" as a high-value commodity specifically for the preparation of various herbicides. google.comgoogleapis.com Furthermore, research into insecticides has shown that analogs of potent synthetic pyrethroids, such as fenvalerate, can be synthesized from acyclic-substituted 3-methylbutyric acids and related compounds. rothamsted.ac.uk This demonstrates the utility of this type of branched acid structure as a foundational element in creating new insecticidal agents. rothamsted.ac.uk

In the realm of antifungal agents, volatile organic compounds (VOCs) produced by microorganisms are a significant area of research for natural crop protection. Studies have identified short-chain fatty acids, structurally similar to this compound, as potent antifungal agents. For example, 3-methylbutanoic acid and 2-methylbutanoic acid, emitted by the bacterium Bacillus velezensis, show significant antifungal activity against plant pathogens like Colletotrichum gloeosporioides. mdpi.com Research has quantified this effect, as detailed in the table below. The mechanism of action for fatty acids as antifungals can involve the disruption of the fungal cell membrane, leading to increased permeability and cell death. mdpi.comresearchgate.net These findings suggest the potential of this compound and its derivatives as effective biocontrol agents. mdpi.comnih.gov

Table 1: Antifungal Efficacy of Related Volatile Fatty Acids against C. gloeosporioides Data sourced from studies on volatile organic compounds from Bacillus velezensis. mdpi.com

| Compound | Concentration (µL/mL) | Reduction in Spore Germination | Reduction in Mycelial Growth |

| 3-methylbutanoic acid | 100 | 30.4% | 22.6% |

Polymer Chemistry and Material Science Applications

Role as a Monomer Precursor

Carboxylic acids are fundamental precursors in polymer chemistry, often serving as the basis for monomers used in step-growth polymerization. This compound, as a specialty "neoacid," possesses characteristics that are valuable for creating specialty polymers. google.com In general, carboxylic acids can be converted into more reactive derivatives like acid chlorides or esters (through Fischer esterification), which are then reacted with diols to form polyesters or with diamines to form polyamides. The branched, bulky structure of this compound could impart specific properties such as improved solubility, altered thermal characteristics, and hydrolytic stability to the resulting polymers. While it is produced as a valuable intermediate for specialty chemicals, specific, widely documented examples of its direct use as a monomer in large-scale polymer production are not prevalent in the reviewed literature. google.com

Surfactant Applications

The structure of this compound, with a polar carboxylic acid head and a nonpolar hydrocarbon tail, is inherently amphiphilic, a core characteristic of surfactants. The acid itself can be saponified with a base (like sodium hydroxide) to form a carboxylate salt, which would function as an anionic surfactant. More directly, derivatives of the acid have been identified for their surfactant properties. For example, (+/-)-Ethyl 3-hydroxy-2-methylbutyrate, a related ester, is classified as a surfactant. hmdb.ca This indicates that the carbon skeleton of this compound is suitable for creating molecules that can reduce surface tension, making them potentially useful as emulsifiers, wetting agents, or detergents in various material science and chemical formulations.

Computational and Theoretical Studies of 2 Ethyl 3 Methylbutanoic Acid

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules over time. These approaches can reveal information about a molecule's conformational flexibility, its interactions with solvents, and its potential to bind with biological macromolecules.

Molecular Dynamics (MD) is a principal simulation method that calculates the motion of atoms in a molecular system. A hypothetical MD simulation of 2-Ethyl-3-methylbutanoic acid would typically involve placing the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions. By solving Newton's equations of motion for every atom in the system, the simulation generates a trajectory that describes how the molecule's position and conformation change over nanoseconds or microseconds.

Such a simulation could provide valuable insights into:

Conformational Analysis: Identifying the most stable three-dimensional arrangements (conformations) of the molecule. The rotation around the carbon-carbon single bonds in the ethyl and isopropyl groups allows the molecule to adopt various shapes, and simulations can determine the energetic favorability of each.

Solvation Properties: Understanding how the molecule interacts with surrounding water molecules. The simulation would show the formation of hydrogen bonds between the carboxylic acid group and water, while also illustrating the hydrophobic interactions of the alkyl chains.

Dynamic Behavior: Visualizing the flexibility and movement of the branched alkyl side chains, which can influence how the molecule fits into the active site of a protein.

While detailed MD studies on this compound are not prevalent, the methodology is well-established for analyzing other short-chain and branched-chain fatty acids to understand their role in biological systems, such as their interaction with cell membranes or metabolic enzymes. nih.govbiorxiv.orgcambridge.orgbiorxiv.org

Quantum Chemical Calculations for Structural Elucidation and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, which governs its geometry, stability, and chemical reactivity. f1000research.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For this compound, quantum chemical calculations can be used to:

Optimize Molecular Geometry: Determine the most stable 3D structure by finding the arrangement of atoms that corresponds to the lowest energy state. This provides precise information on bond lengths, bond angles, and dihedral angles.

Predict Spectroscopic Properties: Calculate properties like infrared vibrational frequencies, which can aid in the experimental identification and characterization of the compound.

Analyze Chemical Reactivity: The reactivity of a carboxylic acid is largely defined by the properties of the carboxyl group (-COOH). libretexts.orgucalgary.calibretexts.orgmsu.edu DFT calculations can generate an electrostatic potential map, which visualizes the charge distribution across the molecule. This map would show a high density of negative charge (red) around the carbonyl and hydroxyl oxygens and a positive region (blue) around the acidic hydrogen, identifying these as the primary sites for electrophilic and nucleophilic attack, respectively. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can further predict the molecule's ability to donate or accept electrons in chemical reactions.

Public databases provide several computed properties for this compound that are derived from such theoretical models. nih.gov

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H14O2 | PubChem nih.gov |

| Molecular Weight | 130.18 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 130.099379685 Da | PubChem nih.gov |

| XLogP3 | 2.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Topological Polar Surface Area | 37.3 Ų | PubChem nih.gov |

Prediction of Biological Activity through In Silico Methods

In silico methods use computational models to predict the biological activity of a molecule, accelerating the process of drug discovery and functional characterization. qima-lifesciences.com These techniques can screen large libraries of compounds against biological targets to identify potential leads. qima-lifesciences.com

As a branched-chain fatty acid (BCFA), this compound belongs to a class of molecules known to have various biological roles, including antimicrobial and anti-inflammatory effects. In silico approaches could be used to explore these potential activities for this specific molecule.

Key in silico methods include:

Molecular Docking: This technique predicts how a molecule (ligand) binds to the active site of a target protein. For instance, if investigating the potential antimicrobial properties of this compound, it could be computationally "docked" into the active site of an essential bacterial enzyme. The docking algorithm would calculate the binding affinity and predict the binding pose, suggesting whether the molecule is likely to be an effective inhibitor. mdpi.com

Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. A pharmacophore model could be built based on a set of known active fatty acids, and this compound could then be screened against this model to see if it possesses the required features.

Genome-Scale Metabolic Modeling: These models can predict how a compound might be metabolized or how it could affect the metabolic network of an organism, for example, by predicting its impact on fatty acid production in microbes. nih.govnih.gov

These predictive tools are invaluable for generating hypotheses about a molecule's function, which can then be tested and validated through targeted in vitro and in vivo experiments. qima-lifesciences.com

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology. They aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying a molecule's structure and observing the corresponding changes in activity, researchers can identify the key chemical features responsible for its effects.

A computational SAR study on this compound would involve creating a virtual library of analogues and evaluating their activity using Quantitative Structure-Activity Relationship (QSAR) models. A QSAR model is a mathematical equation that correlates structural or physicochemical properties of a set of compounds with their biological activity.

A hypothetical SAR study could proceed as follows:

Define a Parent Structure: this compound would serve as the starting scaffold.

Generate Analogues: A series of new molecules would be designed in silico by making specific modifications. For example:

Altering the length of the ethyl group (e.g., replacing it with methyl or propyl groups).

Changing the branching pattern (e.g., moving the methyl group to a different position).

Modifying the carboxylic acid headgroup (e.g., converting it to an ester or amide).

Calculate Descriptors: For each analogue, a set of molecular descriptors (properties like size, shape, lipophilicity, and electronic parameters) would be calculated.

Predict Activity: The activity of each analogue against a specific target would be predicted using an established QSAR model or through high-throughput docking.

Analyze the Relationship: By comparing the structures and predicted activities of the analogues, key relationships can be deduced. For example, the analysis might reveal that increasing the length of the alkyl chain enhances activity, while modifying the carboxylic acid group diminishes it.

This process allows for the rational design of new compounds with potentially improved potency or selectivity. researchgate.netresearchgate.net

Table 2: Illustrative SAR Table for Hypothetical Analogues of this compound

| Compound | Modification from Parent Structure | Predicted Activity Score (Arbitrary Units) |

|---|---|---|

| Parent | This compound | 100 |

| Analogue 1 | Ethyl group replaced with Methyl | 75 |

| Analogue 2 | Ethyl group replaced with Propyl | 120 |

| Analogue 3 | Methyl group at position 2 instead of 3 | 90 |

| Analogue 4 | Carboxylic acid converted to Methyl Ester | 40 |

This table is for illustrative purposes only to demonstrate the concept of an SAR study.

Future Research Perspectives and Emerging Areas

Development of Sustainable and Green Synthesis Routes

The industrial synthesis of specialty chemicals is increasingly being guided by the principles of green chemistry, which prioritize the use of renewable feedstocks, reduction of waste, and energy efficiency. askfilo.comresearchgate.net Future research into the synthesis of 2-ethyl-3-methylbutanoic acid is expected to move beyond traditional chemical methods, which may involve harsh conditions and hazardous reagents.

One promising area is the exploration of biocatalytic synthesis . This could involve the use of isolated enzymes or whole-cell biocatalysts to produce this compound. For instance, engineered enzymes could be designed to catalyze the specific carboxylation of a C6 precursor. The advantages of biocatalysis include high selectivity, mild reaction conditions, and reduced environmental impact.

Another sustainable approach is through microbial fermentation . While there are currently no known natural metabolic pathways that produce significant quantities of this compound, metabolic engineering of microorganisms offers a potential route. nih.govmdpi.com This could involve the introduction of heterologous genes and the modification of native metabolic pathways to channel carbon flux towards the synthesis of the target molecule from simple sugars or other renewable feedstocks.

Furthermore, the development of novel chemocatalytic routes using renewable starting materials and environmentally benign catalysts is a key research area. For example, catalytic carbonylation of bio-based olefins could provide a more sustainable alternative to petroleum-based feedstocks. rsc.org The principles of green chemistry that would be particularly relevant to the synthesis of this compound are summarized in the table below.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize the generation of byproducts. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Use of Renewable Feedstocks | Utilizing biomass-derived starting materials instead of fossil fuels. |

| Catalysis | Employing catalytic reagents in small amounts instead of stoichiometric reagents. |

| Design for Energy Efficiency | Conducting syntheses at ambient temperature and pressure to reduce energy consumption. |

Exploration of Novel Biological Activities and Therapeutic Potentials

The biological activities of this compound remain largely unexplored, representing a significant opportunity for future research. While a related compound, 2-ethyl-2-methylbutanoic acid, is known as an intermediate in the preparation of herbicides, the specific biological effects of this compound itself have not been extensively studied. google.com

Future investigations should focus on a broad pharmacological screening of this compound and its derivatives. This could include assays for antimicrobial, antifungal, antiviral, and anticancer activities. mdpi.com The structural similarity to other biologically active short-chain fatty acids suggests that it may interact with various cellular targets.

Given its use as a flavoring agent, its sensory properties and potential interactions with taste and olfactory receptors are of interest. askfilo.com Understanding these interactions could lead to the development of novel flavor modifiers.

Moreover, the potential herbicidal or pesticidal activity of this compound and its analogs could be investigated. Structure-activity relationship studies could help in the design of new and more effective agrochemicals.

Advanced Analytical Techniques for Trace Analysis in Complex Systems

The detection and quantification of this compound, particularly at trace levels in complex matrices such as food, beverages, and biological samples, require sophisticated analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most promising methods for this purpose.